5-Amino-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-Amino-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is notable for its trifluoromethyl group, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-(trifluoromethyl)benzyl azide with ethyl cyanoacetate in the presence of a base, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents like acetonitrile and catalysts such as copper(I) iodide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding triazole oxides, while substitution reactions can produce various alkylated derivatives .
Scientific Research Applications
Chemistry
In chemistry, 5-Amino-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
Biologically, this compound has shown potential as an enzyme inhibitor. It is being studied for its ability to inhibit specific enzymes involved in disease pathways, making it a candidate for therapeutic development .
Medicine
In medicine, research is ongoing to explore its potential as an anti-cancer agent. Preliminary studies suggest that it may interfere with cancer cell proliferation by targeting specific molecular pathways .
Industry
Industrially, the compound is used in the development of agrochemicals and pharmaceuticals. Its stability and reactivity make it suitable for various applications, including the synthesis of pesticides and herbicides .
Mechanism of Action
The mechanism of action of 5-Amino-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can disrupt critical biological pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile: Known for its use in pesticides like fipronil.
5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-ethylsulfinyl-1H-pyrazole-3-carbonitrile: Another pesticide with similar structural features.
Uniqueness
What sets 5-Amino-1-(3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole-4-carboxamide apart is its triazole ring, which provides unique reactivity and biological activity. The trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various scientific and industrial applications .
Properties
IUPAC Name |
5-amino-1-[3-(trifluoromethyl)phenyl]triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N5O/c11-10(12,13)5-2-1-3-6(4-5)18-8(14)7(9(15)19)16-17-18/h1-4H,14H2,(H2,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POWBGGVVBCRDDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=C(N=N2)C(=O)N)N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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